molecular formula C8H4ClF2NS B3218281 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole CAS No. 1188233-00-2

2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole

Cat. No.: B3218281
CAS No.: 1188233-00-2
M. Wt: 219.64 g/mol
InChI Key: QGNSLXIHBXRAJG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. The presence of chlorine and fluorine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity and is found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole typically involves the chloromethylation of 4,6-difluorobenzo[d]thiazole. One common method is the reaction of 4,6-difluorobenzo[d]thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thioethers, and amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazoles.

Scientific Research Applications

2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antimicrobial and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and liquid crystals.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, and DNA. The presence of the thiazole ring allows it to form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4,6-difluorobenzothiazole
  • 2-(Chloromethyl)-4,6-difluorobenzoxazole
  • 2-(Chloromethyl)-4,6-difluorobenzimidazole

Uniqueness

2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. The thiazole ring provides additional stability and aromaticity, making it a versatile scaffold for the development of new compounds. Compared to its analogs, the compound exhibits distinct chemical and physical properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

2-(chloromethyl)-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NS/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNSLXIHBXRAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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